molecular formula C6H3Cl2N3 B2386523 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile CAS No. 1000512-30-0

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile

Cat. No.: B2386523
CAS No.: 1000512-30-0
M. Wt: 188.01
InChI Key: DDMNWDFJPVUBNP-UHFFFAOYSA-N
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Description

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile (CAS: 16019-33-3, molecular formula C₆H₄Cl₂N₃, molecular weight 249.04 g/mol) is a halogenated pyrimidine derivative with a nitrile functional group. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of pyrimido[4,5-e][1,4]diazepine-based anti-tumor agents. Its reactivity stems from the electron-withdrawing effects of the chlorine substituents and the nucleophilic nitrile group, enabling participation in cyclization and substitution reactions.

Properties

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-4(1-2-9)6(8)11-3-10-5/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMNWDFJPVUBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile typically involves the reaction of 4,6-dichloropyrimidine with acetonitrile. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under nitrogen atmosphere at a temperature range of 5-10°C, followed by heating to 25-30°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarity and Key Differences

The compound belongs to a family of pyrimidine-acetonitrile derivatives. Below is a comparison with three structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features
2-(4,6-Dichloropyrimidin-5-yl)acetonitrile C₆H₄Cl₂N₃ 249.04 16019-33-3 Two Cl atoms at pyrimidine positions 4 and 6; nitrile group at position 3.
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde C₆H₅Cl₂N₂O 207.02 16019-33-3 Replaces nitrile with an aldehyde group; reduced electrophilicity compared to nitrile.
Ethyl 2-(4-chloropyrimidin-5-yl)acetate C₈H₁₀ClN₂O₂ 201.63 6214-47-7 Ester group instead of nitrile; single Cl substituent at pyrimidine position 3.
2-(2-Chloropyrimidin-4-yl)acetonitrile C₆H₄ClN₃ 153.57 1261744-41-5 Cl at pyrimidine position 2; nitrile at position 4; positional isomer of the target compound.

Key Observations :

  • Electrophilic Reactivity : The nitrile group in the target compound enhances its utility in nucleophilic additions compared to the ester or aldehyde derivatives.
  • Substituent Effects : The dichloro substitution in the pyrimidine ring increases steric hindrance and electron withdrawal, influencing reaction pathways and solubility.

Physicochemical Properties

Solubility and Stability
  • Stability studies indicate susceptibility to hydrolysis under basic conditions due to the nitrile group.
  • Ethyl 2-(4-chloropyrimidin-5-yl)acetate: Higher solubility in ethanol due to the ester group but lower thermal stability.
Spectroscopic Data
  • IR/NMR : The nitrile group in the target compound shows a characteristic C≡N stretch at ~2250 cm⁻¹ in IR. In contrast, the aldehyde derivative displays a C=O stretch at ~1700 cm⁻¹.

Solvent-Dependent Behavior

Studies on meso-pyrimidinylcorroles containing the 4,6-dichloropyrimidine moiety reveal solvent-dependent deprotonation and solvatochromism. For instance, in ethanol/acetonitrile mixtures, spectral shifts correlate with solvent polarity, highlighting the role of the dichloro-pyrimidine group in modulating electronic properties.

Biological Activity

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile is a compound that has drawn attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with two chlorine substituents at positions 4 and 6, and an acetonitrile group. This structure contributes to its electrophilic nature, allowing it to participate in various chemical reactions that enhance its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism typically involves interference with bacterial DNA synthesis or cell wall formation.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Antiviral Activity

Studies have highlighted the potential of this compound as an antiviral agent. It has been shown to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, its interaction with viral polymerases may prevent the synthesis of viral RNA.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research suggests that it can modulate heat shock proteins (HSPs), which are critical in cancer cell survival and proliferation. By inhibiting HSPs, this compound may induce apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular processes.
  • Nucleophilic Substitution : Its electrophilic nature allows it to undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives.
  • Interaction with Protein Targets : It binds to various protein targets within cells, influencing pathways related to stress responses and apoptosis.

Study on Antimicrobial Effects

In a study conducted by Procházková et al., various derivatives of dichloropyrimidine were tested for their antimicrobial efficacy against multiple pathogens. The results indicated that modifications at the pyrimidine ring significantly impacted their inhibitory activity against bacteria and fungi .

Study on Anticancer Activity

A recent investigation focused on the effects of this compound on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

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